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Compound of Interest

Compound Name:
2-Chloro-4-

(trifluoromethyl)pyridine

Cat. No.: B1345723 Get Quote

2-chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6) is a colorless to pale yellow liquid that

has emerged as a high-value intermediate.[2] Its significance lies in the synergistic combination

of a reactive chloro-substituent and an electron-withdrawing trifluoromethyl group on a pyridine

ring. The -CF3 group is a bioisostere for other chemical groups and is known to enhance key

drug-like properties such as:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, resisting metabolic

degradation and often increasing the half-life of a drug candidate.

Lipophilicity: The -CF3 group increases the molecule's fat-solubility, which can improve its

ability to cross biological membranes.

Binding Affinity: The group's strong dipole moment can lead to more potent interactions with

target proteins, enhancing therapeutic efficacy.

Historically, the synthesis of such substituted pyridines was fraught with difficulty, often

involving harsh reaction conditions, low yields, and expensive starting materials, which limited

their widespread application.[3] The "discovery" of 2-CTFP is therefore best understood not as

a single event, but as the progressive development of viable synthetic pathways that have

unlocked its potential for innovation.

Physicochemical and Spectroscopic Profile
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A thorough understanding of a compound's physical and analytical characteristics is

fundamental for its application in a laboratory or industrial setting.

Physical Properties
The key physical properties of 2-chloro-4-(trifluoromethyl)pyridine are summarized below,

providing essential data for handling, reaction setup, and purification.

Property Value Reference(s)

CAS Number 81565-18-6 [4][5][6]

Molecular Formula C₆H₃ClF₃N [4][5][6]

Molecular Weight 181.54 g/mol [5]

Appearance Colorless transparent liquid [2]

Boiling Point 146-147 °C [2][6]

Melting Point -19 °C [2][6]

Density 1.411 g/mL at 25 °C [2][6]

Refractive Index (n20/D) 1.4490 [2][6]

Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and purity of 2-CTFP.

Vibrational Spectroscopy: Detailed Fourier-transform Infrared (FT-IR) and Fourier-transform

Raman (FT-Raman) spectral analyses have been performed and corroborated with Density

Functional Theory (DFT) calculations.[7] The C-C stretching vibrations are prominent, with

calculated FT-IR bands at 1574 and 1603 cm⁻¹ closely matching experimental data. The ring

breathing mode, which is sensitive to substituents, is observed in FT-IR and FT-Raman

spectra at 989 cm⁻¹ and 992 cm⁻¹, respectively.[7]

Mass Spectrometry: Electron ionization mass spectrometry data is available through the

NIST WebBook.[4] The mass spectrum shows a molecular ion (M⁺) peak at m/z 181 and a
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prominent base peak at m/z 146, corresponding to the loss of the chlorine atom (M⁺ - Cl).[8]

Another significant fragment appears at m/z 69, characteristic of the CF₃⁺ ion.[8]

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts have been calculated using the gauge-

independent atomic orbital (GIAO) method, providing a theoretical framework for

experimental verification.[7]

Evolution of a Scalable Synthesis: A Modern
Protocol
Early synthetic routes to 2-CTFP often started from pre-formed pyridine compounds, which

presented significant challenges in directly and selectively introducing the required functional

groups.[3] These methods were often costly and not amenable to large-scale production.

Modern organic synthesis has overcome these hurdles by building the pyridine ring from

acyclic precursors, a strategy that offers greater control, milder conditions, and higher overall

yields.

The following multi-step synthesis is a prime example of an efficient and scalable route.[3]

Caption: A modern, multi-step synthetic workflow for 2-CTFP.

Detailed Experimental Protocol
The following protocols are adapted from a validated, high-yield synthetic method.[3]

Step 1: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one

Causality: This step involves the acylation of an enol ether. Vinyl n-butyl ether serves as an

inexpensive and reactive enolate equivalent. Trifluoroacetic anhydride is the source of the

trifluoromethyl ketone moiety. Pyridine acts as a mild base to facilitate the reaction and

scavenge the trifluoroacetic acid byproduct. Dichloromethane (DCM) is an appropriate inert

solvent. The reaction is initiated at low temperature (-10°C) to control the exothermic reaction

rate and improve selectivity.

Procedure:
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To a reactor charged with vinyl n-butyl ether (1.0 eq.), pyridine (1.0 eq.), and

dichloromethane, cool the mixture to -10°C with stirring.

Add trifluoroacetic anhydride (1.0 eq.) dropwise, maintaining the internal temperature

between -10°C and 0°C.

After the addition is complete, allow the reaction to warm to 25°C and stir for 2 hours.

Upon completion, cool the reaction mixture to -10°C, filter any solids, and wash the filtrate

with water.

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product

as a pale yellow liquid (Typical Yield: ~95%).

Step 2: Synthesis of methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate

Causality: This is a Wittig-Horner type reaction where the ketone from Step 1 reacts with a

phosphonate ylide generated from trimethylphosphonoacetate to form an α,β-unsaturated

ester. This elongates the carbon chain, putting in place the necessary backbone for

cyclization.

Procedure:

Follow the specific patent literature for the detailed execution of this step, which involves

reacting the product from Step 1 with trimethylphosphonoacetate.

Step 3: Cyclization to 2-hydroxy-4-(trifluoromethyl)pyridine

Causality: This is the key ring-forming step. The intermediate from Step 2 undergoes a

condensation reaction with ammonium acetate, which serves as the nitrogen source for the

pyridine ring. The reaction is driven by high temperature (160°C is optimal), leading to the

formation of the stable aromatic pyridone system.

Procedure:
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In a suitable reactor, heat a mixture of the pent-2-enoate from Step 2 (1.0 eq.) and

ammonium acetate (molar ratio of 1:4 to 1:8) in a high-boiling solvent.

Maintain the reaction temperature at 150-170°C for 8-16 hours.

Workup involves standard extraction and purification procedures to isolate the 2-

hydroxypyridine product.

Step 4: Chlorination to 2-chloro-4-(trifluoromethyl)pyridine

Causality: The final step converts the 2-hydroxypyridine (which exists predominantly in its

pyridone tautomeric form) into the desired 2-chloro derivative. Thionyl chloride (SOCl₂) is an

effective chlorinating agent for this transformation. A catalytic amount of N,N-

dimethylformamide (DMF) is crucial; it reacts with SOCl₂ to form the Vilsmeier reagent, which

is the active electrophile that facilitates the chlorination.

Procedure:

Charge a reactor with 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq.) and 1,2-

dichloroethane.

Add a catalytic amount of DMF (1-2 drops).

At room temperature, add thionyl chloride (molar ratio of 1:2 is optimal) dropwise.

After addition, heat the mixture to reflux (approx. 110°C) for 4 hours.

After cooling, dilute the reaction mixture with 1,2-dichloroethane and carefully add it to ice

water.

Neutralize the solution with a 10% sodium hydroxide solution.

Separate the organic layer, extract the aqueous layer, combine the organic phases, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final

product (Typical Yield: ~92%).

An alternative chlorinating agent is phosphorus pentachloride (PCl₅), which can also be

effective, sometimes providing higher yields depending on the specific conditions.[8]
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Core Reactivity and Key Applications
The chlorine atom at the 2-position of 2-CTFP is activated by the electron-withdrawing nature

of the ring nitrogen and the trifluoromethyl group, making it an excellent leaving group for

nucleophilic aromatic substitution (SₙAr) reactions. This predictable reactivity makes it a

versatile building block for introducing the 4-(trifluoromethyl)pyridine moiety into more complex

molecules.

Caption: Role of 2-CTFP as a key intermediate in diverse applications.

Pharmaceutical Synthesis
Molidustat: 2-CTFP is a vital precursor in the synthesis of Molidustat, an oral HIF-prolyl

hydroxylase inhibitor developed for treating anemia associated with chronic kidney disease.

Oncology: Trifluoromethylpyridine derivatives are widely explored in cancer research. They

are core components of various kinase inhibitors that target signaling pathways responsible

for tumor growth.

Agrochemical Development
The 4-(trifluoromethyl)pyridine structure is present in several commercial agrochemicals.[9]

Herbicides: The compound is a building block for herbicides like Pyroxsulam, which is used

to control weeds in cereal crops. The specific pyridine substructure is key to achieving high

efficacy on weeds while maintaining selectivity and safety for the crop.[9][10]

Insecticides: It is used in the synthesis of Flonicamid, a novel insecticide effective against

aphids and other sap-feeding insects.

Safety and Handling
As a laboratory chemical, 2-chloro-4-(trifluoromethyl)pyridine must be handled with

appropriate care.

Hazard Codes: Xi, T, F (Irritant, Toxic, Flammable).[6]
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Precautionary Statements: It may cause skin, eye, and respiratory irritation. Standard

personal protective equipment (gloves, safety glasses, lab coat) should be worn. All handling

should be performed in a well-ventilated fume hood.[6]

Conclusion
2-chloro-4-(trifluoromethyl)pyridine stands as a testament to the enabling power of chemical

synthesis. Its journey from a difficult-to-access specialty chemical to a readily available building

block has been driven by the discovery of innovative and scalable synthetic routes. The unique

properties conferred by the trifluoromethyl group have made this compound an indispensable

tool for medicinal chemists and agrochemical scientists, leading to the development of

advanced therapeutic agents and crop protection products. The robust protocols and deep

understanding of its reactivity presented in this guide are intended to empower researchers to

continue leveraging this versatile intermediate in the pursuit of new scientific discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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